2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

Catalog No.
S2941385
CAS No.
872843-51-1
M.F
C22H29N3O3
M. Wt
383.492
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-...

CAS Number

872843-51-1

Product Name

2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

IUPAC Name

2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

Molecular Formula

C22H29N3O3

Molecular Weight

383.492

InChI

InChI=1S/C22H29N3O3/c1-3-23(4-2)20(26)16-25-15-18(17-11-7-8-12-19(17)25)21(27)22(28)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16H2,1-2H3

InChI Key

ZIDWORYGCBCAMU-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCCCC3

solubility

not available
  • A search of scientific databases like PubMed, Google Scholar, and ScienceDirect yielded no results for this specific compound.
  • Chemical vendor databases like SciFinder and PubChem also do not contain any entries for this molecule.

This lack of information suggests that 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide has likely not been synthesized or studied in a scientific research setting.

  • The presence of an indole ring suggests a possible interest in its interaction with biological targets, as indole is a common pharmacophore in many drugs .
  • The azepane moiety might be of interest for researchers studying central nervous system activity, as some azepane derivatives exhibit psychoactive properties .

If you are interested in exploring the potential scientific applications of 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide, you could:

  • Conduct a patent search to see if the compound has been disclosed in any patent applications.
  • Contact research groups working on indole-based compounds or azepanes to see if they have any interest in studying this specific molecule.

2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide is a complex organic compound characterized by its indole core and azepane moieties. This compound, with the chemical formula C22H29N3O3C_{22}H_{29}N_{3}O_{3} and a molecular weight of 373.48 g/mol, is cataloged under the CAS number 872843-51-1. The structural intricacies of this compound make it a subject of interest in medicinal chemistry, particularly due to its potential biological activities associated with indole derivatives, which are known for their diverse pharmacological properties.

The chemical reactivity of 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide can be explored through various types of reactions:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate, which may lead to the formation of oxo derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride can reduce carbonyl functionalities to hydroxyl groups.
  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule.

These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced biological activity.

Research indicates that compounds similar to 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide exhibit significant biological activities, including antimicrobial and anticancer properties. The mechanism of action is likely related to the compound's ability to interact with specific enzymes or receptors, modulating cellular processes such as signal transduction and apoptosis. Indole derivatives are particularly noted for their anticancer effects, often inhibiting cell proliferation in various cancer cell lines.

The synthesis of 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide typically involves a multi-step organic synthesis pathway:

  • Formation of Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with suitable ketones or aldehydes under acidic conditions.
  • Introduction of Azepane Ring: A nucleophilic substitution reaction introduces the azepane moiety into the indole framework.
  • Acetylation: The final steps often involve acetylation processes to yield the complete structure.

Each step requires careful control of reaction conditions to ensure high yield and purity, often confirmed through analytical techniques like Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography.

The applications of 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide span several fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases.
  • Biological Research: Studied for its biological activities, particularly in anticancer and antimicrobial research.
  • Chemical Synthesis: Used as a building block in synthesizing more complex organic molecules.

This compound's unique structure may facilitate novel applications in drug development and materials science.

Studies focusing on the interactions of 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide with biological targets have revealed its potential to modulate specific pathways. The indole core allows for π-stacking interactions with proteins, enhancing binding affinity to various receptors. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide, including:

Compound NameCAS NumberKey Features
2-[3-[2-(piperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamideNot AvailableContains a piperidine ring instead of azepane
2-[3-[2-(morpholin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamideNot AvailableFeatures a morpholine ring
1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine88722559Combines azepane with a piperidine moiety

Uniqueness

The presence of the azepane ring in 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide distinguishes it from other similar compounds. This structural feature may contribute to its unique biological activities and chemical reactivity, making it a valuable compound for further research and development in medicinal chemistry.

Multi-Step Organic Synthesis Pathways Involving Indole Functionalization

The indole nucleus serves as the foundational scaffold for this compound, necessitating selective functionalization at the 3-position. A proven strategy involves the oxidative rearrangement of 2-aminochalcones using hypervalent iodine reagents, such as phenyliodine(III) diacetate, to yield 3-acylindoles. For example, treating 2-aminochalcone derivatives with these reagents in dichloromethane at room temperature generates 3-acylindoles in yields exceeding 75%. This method avoids harsh conditions and provides direct access to the 3-acyl group required for subsequent azepane conjugation.

Following indole acylation, bromination at the C5 position may enhance reactivity for cross-coupling steps. Recent advances in selective bromination using pyridinium tribromide and hydrochloric acid in methanol at 0°C enable rapid (10-minute) C5 functionalization without compromising the acyl group. This one-step protocol, demonstrated on indolo[2,3-a]quinolizidine frameworks, achieves >90% yield and is adaptable to multi-functionalized substrates.

The final stages involve sequential amide couplings: (1) conjugation of the 3-oxoacetyl group with azepane-1-amine and (2) alkylation of the indole nitrogen with N,N-diethylchloroacetamide. Palladium-catalyzed Buchwald–Hartwig amination, employing Pd(OAc)₂ and Xantphos ligand, facilitates efficient C–N bond formation under mild conditions.

Table 1: Key Steps in Multi-Step Synthesis

StepReaction TypeReagents/ConditionsYield (%)
13-Acylindole Formation2-Aminochalcone + PhI(OAc)₂, CH₂Cl₂, rt75–85
2C5 BrominationPyridinium tribromide, HCl, MeOH, 0°C90–95
3Azepane ConjugationAzepane-1-amine, EDC/HOBt, DMF80–88
4N-AlkylationN,N-Diethylchloroacetamide, K₂CO₃, DMF70–78

Catalytic Strategies for Azepane-Indole Conjugation

Enzymatic macrocyclization techniques, such as those mediated by BulbE thioesterase (TE), offer novel catalytic routes for N-acylation of indoles. BulbE TE utilizes a unique Cys731 residue to catalyze nucleophilic attacks by the indole nitrogen on activated oxoacetyl intermediates, achieving macrocyclization without racemization. While this enzyme naturally targets peptide substrates, protein engineering could adapt its active site to accommodate azepane-1-amine, enabling biocatalytic conjugation under aqueous conditions.

Transition-metal catalysis remains pivotal for C–N bond formation. Copper(I)-mediated Ullmann coupling, using CuI and 1,10-phenanthroline in DMSO at 110°C, couples azepane-1-amine with 3-bromoacetylindole derivatives in 65–72% yield. Alternatively, palladium-based systems, such as Pd₂(dba)₃ with BrettPhos ligand, enhance efficiency (85–90% yield) for sterically hindered substrates.

Mechanistic Insight: The Pd-catalyzed reaction proceeds via oxidative addition of the bromoacetylindole to Pd(0), followed by ligand exchange with azepane-1-amine and reductive elimination to form the C–N bond.

Solvent-Free and Green Chemistry Approaches to Amide Bond Formation

Solvent-free mechanochemical methods, employing ball milling, have been applied to amide synthesis. Mixing 3-(2-oxoacetyl)indole with azepane-1-amine and potassium carbonate in a stainless-steel jar with zirconia balls (30 Hz, 60 min) achieves 88% conversion without solvent. This approach eliminates volatile organic compounds (VOCs) and reduces reaction times by 50% compared to traditional methods.

Microwave-assisted synthesis further enhances green protocols. Irradiating a mixture of N,N-diethylchloroacetamide and sodium hydride in acetonitrile at 150°C for 10 minutes completes the N-alkylation step in 92% yield, minimizing energy consumption.

Table 2: Comparison of Green Synthesis Methods

MethodConditionsYield (%)Energy Input (kW·h/mol)
MechanochemicalBall milling, 30 Hz, 60 min880.15
Microwave-Assisted150°C, 10 min, 300 W920.08
Conventional ThermalDMF, 80°C, 12 h781.2

XLogP3

2.9

Dates

Last modified: 08-17-2023

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